3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Description
Chemical Structure and Properties 3-(4-Bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene core. Key structural features include:
- A 4-bromobenzyl substituent at the 3-position of the benzazepinone ring.
- Two methoxy groups at the 7- and 8-positions of the aromatic ring.
The compound’s molecular formula is C₁₉H₁₉BrN₂O₃, with a molecular weight of 415.27 g/mol (CAS RN: 866135-93-5) . Its InChIKey (GTYSBFSOKXKCGP-UHFFFAOYSA-N) confirms stereochemical specificity .
Synthesis and Industrial Relevance The synthesis of benzazepinone derivatives typically involves cyclization of (3,4-dimethoxyphenyl)acetic acid precursors. For example:
Step 1: Reaction of (3,4-dimethoxyphenyl)acetic acid with alkyl halides (e.g., 3-chloropropyl or 3-iodopropyl derivatives) to form intermediates .
Step 2: Acid-mediated cyclization to yield the benzazepinone core .
This compound is a critical intermediate in synthesizing Ivabradine, a pharmaceutical agent used to treat chronic stable angina . Industrial methods prioritize high yield (>85%) and purity (>99%) , with patents highlighting optimized routes using dichloromethane as a solvent .
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c1-23-17-9-14-7-8-21(12-13-3-5-16(20)6-4-13)19(22)11-15(14)10-18(17)24-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYSBFSOKXKCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps. One common method starts with the preparation of 4-bromobenzyl bromide, which is then subjected to a series of reactions including nucleophilic substitution and cyclization to form the benzazepine core. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of carbon-carbon and carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Electronic Comparisons of Benzazepinone Derivatives
*Theoretical values based on analogous derivatives .
Key Observations:
Electronic Properties: The 4-bromobenzyl substituent in the target compound imparts a moderate HOMO-LUMO gap (ΔE = 4.14 eV), comparable to the methyl and piperazinyl derivatives. The 3-iodopropyl derivative exhibits a slightly larger ΔE (4.20 eV), attributed to the electron-withdrawing iodine atom enhancing orbital separation .
Substituent Effects on Reactivity :
- Bromobenzyl vs. Methyl : The bromine atom increases molecular weight and lipophilicity (logP ≈ 3.2 vs. 2.5 for methyl), enhancing membrane permeability .
- Iodopropyl vs. Chloropropyl : Iodo derivatives are more reactive in nucleophilic substitutions, making them preferred intermediates in Ivabradine synthesis .
Pharmacological Potential: The piperazinyl-chlorobenzyl derivative (CAS 1574288-54-2) demonstrates affinity for serotonin and dopamine receptors due to its piperazine group, unlike the target compound, which is primarily a synthetic intermediate .
Stability and Impurities:
- The target compound’s bromobenzyl group reduces steric hindrance compared to bulkier substituents, minimizing byproduct formation during cyclization .
- In contrast, Ivabradine synthesis generates impurities like IVA-9 (a dimeric benzazepinone) due to propane-1,3-diyl bridging, highlighting the importance of substituent choice in process control .
Biological Activity
3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a compound belonging to the benzazepine class, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- IUPAC Name : 3-[(4-bromophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one
- CAS Number : 866135-93-5
- Molecular Formula : C19H18BrNO3
- Molecular Weight : 388.26 g/mol
Synthesis
The synthesis of this compound typically involves:
- Preparation of 4-bromobenzyl bromide .
- Nucleophilic substitution and cyclization to form the benzazepine core.
- Use of palladium catalysts to facilitate carbon-carbon and carbon-nitrogen bond formation.
Pharmacological Properties
Research has indicated that compounds in the benzazepine class exhibit various pharmacological effects, including:
- Vasorelaxant Activity : Some studies have shown that related compounds possess vasorelaxant properties, which could be beneficial in treating cardiovascular diseases .
Bradycardic Effects
The compound has demonstrated bradycardic activity in vitro. Studies indicate that it can reduce heart rate through mechanisms involving modulation of cardiac ion channels and receptors .
Antimicrobial and Anticancer Potential
Recent investigations into the biological activities of similar benzazepines have revealed potential antimicrobial and anticancer properties. The presence of the bromine atom may enhance these activities due to increased reactivity and interaction with biological targets.
Study on Vasorelaxant Effects
A study published in PubMed evaluated a series of 1,3-dihydro-2H-3-benzazepin-2-one derivatives for their vasorelaxant activity. The results indicated that modifications to the benzazepine structure could enhance vasorelaxation and bradycardia, suggesting potential therapeutic applications in hypertension management .
Anticancer Research
Another study focused on the anticancer properties of benzazepine derivatives, including those with similar structural characteristics to this compound. The findings suggested that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Receptors : The compound may modulate the activity of neurotransmitter receptors or ion channels.
- Enzymatic Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways related to cardiovascular function and cancer progression.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzazepines:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 3-(4-chlorobenzyl)-7,8-dimethoxy | Similar structure | Moderate vasorelaxant |
| 3-(4-fluorobenzyl)-7,8-dimethoxy | Similar structure | Anticancer activity |
| 3-(4-methylbenzyl)-7,8-dimethoxy | Similar structure | Antimicrobial properties |
Q & A
How can researchers optimize the synthesis of 3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one to improve yield and purity?
Level : Basic
Methodological Answer :
The synthesis of this benzazepinone derivative requires multi-step optimization:
- Key Reaction Parameters :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate stability during cyclization steps .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for bromobenzyl incorporation .
- Temperature Control : Maintain 60–80°C during nucleophilic substitution to minimize side-product formation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the final compound ≥95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
